

Application Notes and Protocols for Studying TP63 Gene Function Using Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T63

Cat. No.: B1193746

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor protein p63 (TP63), a member of the p53 family of transcription factors, is a master regulator of ectodermal development and epithelial biology. Its crucial roles in the proliferation and differentiation of epithelial stem cells make it a key player in the formation of the epidermis, hair follicles, teeth, and other ectoderm-derived structures. Dysregulation of TP63 function is implicated in a variety of human developmental syndromes, collectively known as ectodermal dysplasias, as well as in cancer. Animal models, particularly mice and zebrafish, have been instrumental in dissecting the complex *in vivo* functions of the various p63 isoforms.

This document provides detailed application notes and experimental protocols for utilizing animal models to study TP63 gene function, with a focus on mouse and zebrafish models. It is intended to guide researchers in selecting appropriate models, performing key experiments, and interpreting the resulting data.

Animal Models for Studying TP63 Function

A variety of animal models have been developed to investigate the multifaceted roles of TP63. Mouse models, in particular, have provided profound insights into the consequences of p63 deficiency and the specific functions of its major isoforms, TAp63 and Δ Np63.

Mouse Models

1. Total Tp63 Knockout (Tp63-/-):

- **Phenotype:** Mice completely lacking p63 exhibit severe developmental defects and die shortly after birth due to profound dehydration resulting from a failure to form a stratified epidermis. These mice lack limbs, with forelimbs being severely truncated and hindlimbs absent altogether. They also display craniofacial abnormalities, including a truncated maxilla and mandible, and a failure of the secondary palate to close. Other ectodermal derivatives such as hair follicles, teeth, and mammary glands are also absent.[1][2]
- **Application:** This model is fundamental for studying the absolute requirement of p63 in the development of stratified epithelia and limbs.

2. Isoform-Specific Knockout Models:

- **TAp63 Knockout (TAp63-/-):** These mice are viable but show premature aging phenotypes.[3]
- **ΔNp63 Knockout (ΔNp63-/-):** The phenotype of ΔNp63 knockout mice largely mirrors that of the total knockout, with a failure in epidermal stratification and limb development, underscoring the critical role of this isoform in these processes.[4]
- **Application:** These models are essential for dissecting the distinct and sometimes opposing roles of the TAp63 and ΔNp63 isoforms in development, homeostasis, and disease.

3. Conditional Knockout Models:

- **Epidermis-Specific Knockout (K14-Cre; Tp63fl/fl):** By using the Cre-loxP system with a Keratin 14 (K14) promoter-driven Cre recombinase, it is possible to delete Tp63 specifically in the basal layer of the epidermis. These mice exhibit skin fragility, erosions, and blistering, phenocopying some aspects of human ectodermal dysplasias like Ankyloblepharon-Ectodermal defects-Cleft lip/palate (AEC) syndrome.[2][5]
- **Application:** Conditional models are invaluable for studying the function of p63 in specific tissues and at different developmental stages, bypassing the embryonic lethality of the full knockout.

4. Mouse Models of Human TP63-Related Syndromes:

- EEC Syndrome Models: Mice with specific point mutations in the DNA-binding domain of p63 have been generated to model Ectrodactyly-Ectodermal Dysplasia-Clefting (EEC) syndrome. These models recapitulate features of the human syndrome, including limb and craniofacial defects.
- AEC Syndrome Models: Mouse models with mutations in the sterile alpha motif (SAM) domain of p63 mimic the severe skin erosions and other ectodermal abnormalities seen in AEC syndrome.[\[6\]](#)
- Application: These models are crucial for investigating the molecular pathogenesis of specific human genetic disorders and for testing potential therapeutic interventions.

Zebrafish Models

- tp63 Knockout/Knockdown: Zebrafish with depleted p63 function, generated using CRISPR/Cas9 or morpholinos, exhibit defects in the development of the epidermis and pectoral fins, which are homologous to vertebrate limbs.[\[7\]](#)[\[8\]](#) These models are particularly useful for high-throughput screening and for studying the early stages of ectodermal development due to the external and rapid development of the embryos.[\[8\]](#)
- Phenotype Penetrance: In p63 knockdown zebrafish, 67% exhibit a loss of pectoral fins.[\[7\]](#)
- Application: The zebrafish model offers a powerful system for large-scale genetic and chemical screens to identify modifiers of p63 function and potential therapeutic compounds.

Data Presentation

Quantitative Phenotypic Analysis of Tp63 Mouse Models

Mouse Model	Survival	Limb Phenotype	Craniofacial Phenotype	Epidermal Phenotype	Reference
Tp63-/-	Neonatal lethal	Truncated forelimbs, absent hindlimbs	Cleft palate, truncated maxilla and mandible	Absent stratified epidermis, lack of hair follicles and teeth	
TAp63-/-	Viable	Normal	Normal	Premature aging of the skin	[3]
ΔNp63-/-	Neonatal lethal	Similar to total knockout	Similar to total knockout	Absent stratified epidermis	[4]
K14-Cre; Tp63fl/fl	Viable	Normal	Normal	Skin fragility, erosions, blistering	[2][5]

Differentially Expressed Genes in Tp63 Knockout Mouse Keratinocytes (RNA-seq Data Summary)

The following table summarizes a selection of key genes that are differentially expressed in the epidermis of Tp63 knockout mice, highlighting p63's role in regulating genes crucial for epithelial identity and adhesion.

Gene	Function	Expression Change in Tp63 KO
Krt5	Basal keratinocyte marker	Downregulated
Krt14	Basal keratinocyte marker	Downregulated
Irf6	Transcription factor involved in epidermal differentiation	Downregulated
Fras1	Extracellular matrix protein, basement membrane integrity	Downregulated
Itga6	Integrin alpha-6, cell-matrix adhesion	Downregulated
Itgb4	Integrin beta-4, cell-matrix adhesion	Downregulated

Experimental Protocols

Generation of an Epidermis-Specific Conditional Tp63 Knockout Mouse

This protocol outlines the generation of a mouse model with a conditional deletion of the Tp63 gene in the basal layer of the epidermis using the Cre-loxP system.

Principle: The Cre-loxP system allows for tissue-specific gene inactivation. A "floxed" allele of Tp63 (Tp63fl/fl), where critical exons are flanked by loxP sites, is generated. These mice are then crossed with transgenic mice expressing Cre recombinase under the control of the Keratin 14 (K14) promoter, which is active in the basal cells of the epidermis. In the resulting offspring (K14-Cre; Tp63fl/fl), Cre recombinase will excise the floxed Tp63 exons, leading to a tissue-specific knockout.

Methodology:

- Generation of the Tp63 Floxed Allele:

- Design a targeting vector containing two loxP sites flanking a critical exon or exons of the Tp63 gene (e.g., exons encoding the DNA binding domain).
- Incorporate a selectable marker (e.g., neomycin resistance gene) flanked by FRT sites for later removal.
- Electroporate the targeting vector into embryonic stem (ES) cells.
- Select for correctly targeted ES cell clones using PCR and Southern blotting.
- Inject the targeted ES cells into blastocysts to generate chimeric mice.
- Breed chimeric mice to obtain germline transmission of the floxed allele.
- Cross with a Flp deleter mouse line to remove the selectable marker, if included.

• Breeding Strategy:

- Cross homozygous Tp63fl/fl mice with mice heterozygous for the K14-Cre transgene.
- Genotype the offspring to identify K14-Cre; Tp63fl/+ mice.
- Cross K14-Cre; Tp63fl/+ mice with Tp63fl/fl mice.
- The resulting offspring will include the desired conditional knockout mice (K14-Cre; Tp63fl/fl) and control littermates (Tp63fl/fl, K14-Cre; Tp63fl/+, and Tp63+/+).[9]

Skeletal Staining of Mouse Embryos with Alcian Blue and Alizarin Red

This protocol is used to visualize cartilage and bone in mouse embryos to assess limb and craniofacial development.

Solutions:

- Alcian Blue Stain (0.03% w/v in 80% ethanol, 20% glacial acetic acid)
- Alizarin Red Stain (0.005% w/v in 1% KOH)

- 1% Potassium Hydroxide (KOH)
- Glycerol solutions (20%, 50%, 80% in 1% KOH)

Procedure:

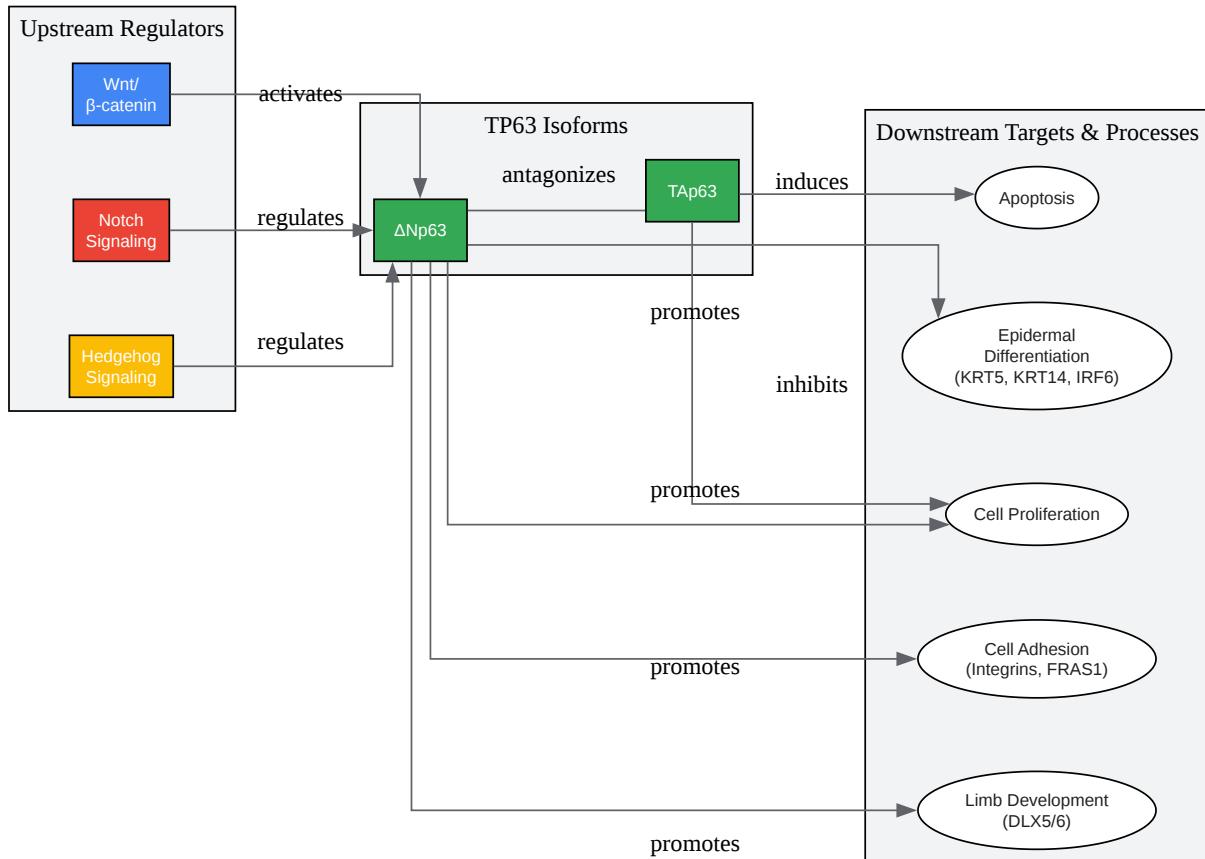
- Euthanize pregnant female and dissect E18.5 embryos.
- Remove skin and eviscerate the embryos.
- Fix embryos in 95% ethanol overnight.
- Dehydrate in 100% acetone overnight.
- Stain for cartilage in Alcian Blue solution for 24-48 hours.
- Rinse with 95% ethanol.
- Clear tissues in 1% KOH for 24 hours or until tissues are translucent.
- Stain for bone in Alizarin Red solution for 24 hours.
- Destain and clear in a graded series of glycerol/KOH solutions (20%, 50%, 80% glycerol).
- Store and photograph in 100% glycerol.

Histological Analysis of Mouse Skin

This protocol is for the preparation and analysis of skin sections to evaluate epidermal stratification and morphology.

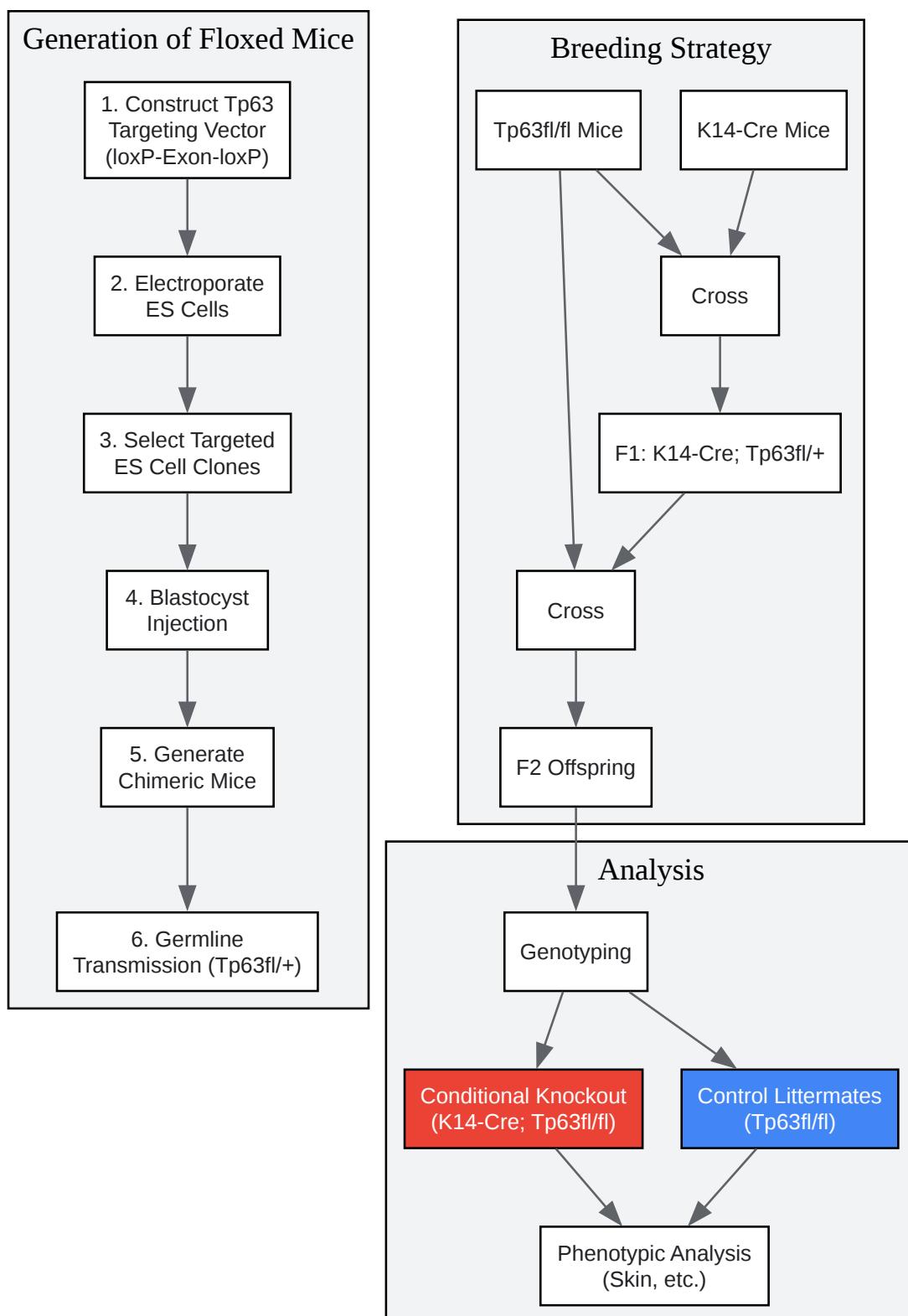
Procedure:

- Dissect skin samples from newborn or adult mice and fix in 4% paraformaldehyde overnight at 4°C.
- Dehydrate the samples through a graded series of ethanol (70%, 95%, 100%).
- Clear the samples in xylene.

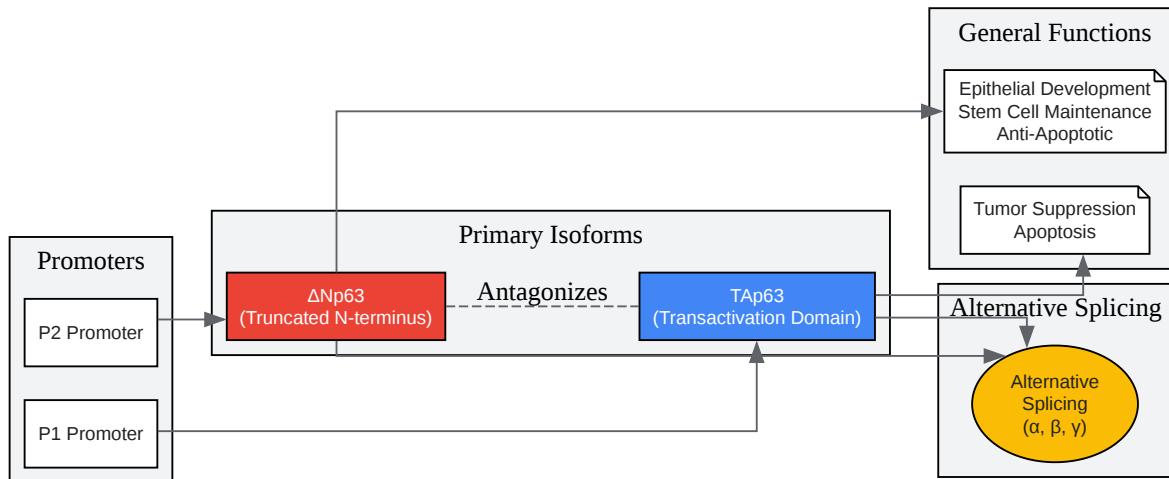

- Embed the samples in paraffin wax.
- Section the paraffin blocks at 5-7 μm thickness using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology.
- Perform immunohistochemistry using antibodies against specific markers (e.g., Keratin 5, Keratin 14, Loricrin, Filaggrin) to assess epidermal differentiation.
- Mount with coverslips and visualize under a microscope.

CRISPR/Cas9-Mediated Knockout of tp63 in Zebrafish

Procedure:


- Design single guide RNAs (sgRNAs) targeting an early exon of the zebrafish tp63 gene.
- Synthesize sgRNAs and Cas9 mRNA in vitro.
- Microinject a mixture of the sgRNAs and Cas9 mRNA into one-cell stage zebrafish embryos.
- Raise the injected embryos (F0 generation) to adulthood.
- Screen F0 fish for germline transmission of tp63 mutations by outcrossing with wild-type fish and genotyping the F1 offspring.
- Identify F1 heterozygotes and intercross to generate F2 homozygous tp63 mutant embryos for phenotypic analysis.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: A simplified diagram of TP63 signaling pathways.

[Click to download full resolution via product page](#)

Caption: Workflow for generating conditional knockout mice.

[Click to download full resolution via product page](#)

Caption: Logical relationships of TP63 isoforms and functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mosaic TP63 variant and associated ectodermal dysplasia features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p63 in skin development and ectodermal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inducible knockout of ΔNp63 alters cell polarity and metabolism during pubertal mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ΔNp63 Knockdown Mice: A Mouse Model for AEC Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Breeding strategies for tissue-specific knockout mice [jax.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying TP63 Gene Function Using Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193746#animal-models-for-studying-tp63-gene-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com